molecular formula C24H26N6O4 B15077107 8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15077107
M. Wt: 462.5 g/mol
InChI Key: AESPWYLHLMKJQB-DHRITJCHSA-N
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Description

Benzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone is a complex organic compound with a unique structure that combines benzaldehyde and purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone typically involves the condensation of benzaldehyde derivatives with purine hydrazones. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in various substituted benzaldehyde derivatives .

Scientific Research Applications

Benzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of benzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C24H26N6O4

Molecular Weight

462.5 g/mol

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H26N6O4/c1-16-9-7-8-12-19(16)34-15-18(31)14-30-20-21(28(2)24(33)29(3)22(20)32)26-23(30)27-25-13-17-10-5-4-6-11-17/h4-13,18,31H,14-15H2,1-3H3,(H,26,27)/b25-13+

InChI Key

AESPWYLHLMKJQB-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C/C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O

Origin of Product

United States

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